1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H15ClN4O2 and its molecular weight is 378.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
A study outlined a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This synthesis allows for a broad range of structural diversity, significantly affecting biopharmaceutical properties such as solubility, permeability, and intrinsic clearance values. This research highlights the potential for creating structurally diverse compounds with varied medicinal properties (Jatczak et al., 2014).
Antimicrobial and Antitumor Applications
Another research effort investigated pyrido[1,2-a]pyrimidine derivatives, incorporating Schiff bases of amino acids, for their potential in antibacterial and antitumor applications. The synthesized compounds showed a range of antibacterial activities, with some demonstrating significant promise as both antibacterial and antifungal agents (Alwan et al., 2014).
Pharmacological Potential
The synthesis of pyrimidine derivatives of indane-1,3-dione aimed to create compounds with analgesic, anti-inflammatory, and antimicrobial activities in a single component. The most active compound exhibited promising anti-inflammatory properties, highlighting the pharmacological potential of pyrimidine derivatives (Giles et al., 2011).
Electronic and Optical Properties
A study on the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives compared DFT/TDDFT theoretical findings with experimental data, underscoring the significant nonlinear optical (NLO) characteristics of these compounds. This research points to the potential use of pyrimidine derivatives in NLO applications and optoelectronic devices (Hussain et al., 2020).
Catalytic and Antitumor Activities
A series of pyrimidine derivatives-based coordination complexes were synthesized and evaluated for their catalytic properties and antitumor activities. One complex, in particular, showed excellent catalytic performance in the decolorization of methyl blue and oxidation of benzyl alcohol to benzaldehyde, as well as antitumor activity against HepG2 cells, demonstrating the versatility of pyrimidine derivatives in medicinal and industrial applications (Lu et al., 2015).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-16-7-5-14(6-8-16)12-24-17-4-2-10-23-18(17)19(26)25(20(24)27)13-15-3-1-9-22-11-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMBENOTYVJXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.